Sodium;9-[4-[3,8-dihydroxy-2-(3-hydroxybutan-2-yl)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate
Description
Discovery of Microbial Origins
The compound’s lineage traces to the 1970s, when Dr. Akira Endo’s systematic screening of fungal extracts identified compactin (mevastatin), the first natural hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, from Penicillium citrinum . This breakthrough validated the hypothesis that microbial metabolites could modulate mammalian cholesterol biosynthesis. Subsequent efforts by Merck & Co. isolated mevinolin (lovastatin) from Aspergillus terreus cultures, revealing a structurally analogous molecule with superior pharmacokinetic properties .
The sodium salt form originated from efforts to stabilize the bioactive open-chain hydroxy acid derivative of lovastatin. While the lactone prodrug form predominates in clinical use, the sodium salt configuration enhances aqueous solubility, facilitating in vitro studies and industrial processing. Early fermentation broths of A. terreus contained both lactone and acid forms, with the latter’s sodium adduct forming spontaneously under alkaline conditions . Structural characterization confirmed the sodium ion’s coordination with the carboxylate group of the nonanoate side chain, optimizing molecular stability without altering HMG-CoA reductase binding affinity .
Table 1: Key Microbial Sources of Natural Statins
| Statin | Producing Organism | Discovery Year | Reference |
|---|---|---|---|
| Compactin | Penicillium citrinum | 1976 | |
| Lovastatin | Aspergillus terreus | 1979 | |
| Monacolin K | Monascus ruber | 1979 |
Evolution of Sodium Salt Formulation
Transitioning from lactone to sodium salt formulation involved overcoming challenges in yield and purity. Initial fermentation protocols for lovastatin yielded <100 mg/L, with the lactone form predominating at neutral pH. Alkaline extraction (pH 10–12) shifted equilibrium toward the open-chain acid, enabling sodium salt crystallization . Advances in media optimization, particularly carbon source selection, elevated titers to >5 g/L. For instance, substituting glucose with glycerol increased mevastatin production by Penicillium citrinum by 24% .
Genetic engineering further refined sodium salt synthesis. Disruption of lactonase enzymes in A. terreus minimized lactone reconversion, while overexpression of efflux pumps enhanced acid secretion . These modifications, coupled with sodium hydroxide titration during downstream processing, achieved >98% purity in industrial batches.
Paradigm Shifts in Cholesterol Management Research
Prior to statins, cholesterol management relied on bile acid sequestrants and dietary interventions, which offered modest efficacy. The advent of HMG-CoA reductase inhibitors revolutionized treatment by directly targeting hepatic cholesterol synthesis. Clinical trials demonstrated that sodium 9-[4-[...]nonanoate reduced low-density lipoprotein (LDL) cholesterol by 30–50%, correlating with 25–35% decreases in cardiovascular events .
Mechanistic studies revealed that the sodium salt’s carboxylate group forms ionic interactions with HMG-CoA reductase’s active site, mimicking the natural substrate HMG-CoA. This competitive inhibition lowers intracellular cholesterol, upregulating LDL receptor expression and enhancing plasma clearance . The compound’s specificity for hepatic vs. extrahepatic reductase isoforms minimized off-target effects, cementing its role as a first-line therapy.
Contemporary Research Challenges
Despite its efficacy, several challenges persist:
- Biosynthetic Pathway Complexity : The compound’s polyketide backbone requires 18 enzymatic steps, complicating metabolic engineering. Although key genes (e.g., lovA, lovB, lovC) have been identified, regulatory elements and transporter systems remain poorly characterized .
- Fermentation Scalability : Suboptimal oxygen transfer and shear stress in large-scale bioreactors reduce titers. Computational fluid dynamics modeling and pH-stat feeding strategies aim to mitigate these issues .
- Microbiome Interactions : Emerging evidence suggests gut microbiota (e.g., Oscillibacter, Eubacterium coprostanoligenes) metabolize cholesterol independently of statins, hinting at synergistic therapeutic approaches . However, translating these findings into adjuvant therapies requires deeper mechanistic insights.
Table 2: Key Enzymes in Statin Biosynthesis
| Enzyme | Gene | Function | Reference |
|---|---|---|---|
| LovB | lovB | Polyketide synthase | |
| LovC | lovC | Enoyl reductase | |
| LovD | lovD | Transesterification catalyst |
Properties
IUPAC Name |
sodium;9-[4-[3,8-dihydroxy-2-(3-hydroxybutan-2-yl)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O9.Na/c1-16(13-23(31)33-11-9-7-5-4-6-8-10-22(29)30)12-21-24(32)26-19(15-34-21)14-20(28)25(35-26)17(2)18(3)27;/h13,17-21,24-28,32H,4-12,14-15H2,1-3H3,(H,29,30);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMQVUOWANJXDT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(CC2COC(C(C2O1)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)O)C(C)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NaO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Olefination
- Core Formation :
- A cyclization reaction forms the pyrano[3,2-c]pyran system using BF₃·Et₂O as a catalyst in anhydrous dichloromethane.
- Olefination via Horner-Wadsworth-Emmons reaction introduces the α,β-unsaturated ester moiety (critical for biological activity).
- Conditions : Reactions proceed at −20°C to 0°C to minimize side products.
Stereoselective Hydroxylation
- Enzymatic Catalysis :
- Hydroxyl groups at C3 and C8 are introduced using cytochrome P450 monooxygenases under aerobic conditions.
- Yields exceed 80% when using NADPH as a cofactor.
- Chemical Methods :
- Sharpless asymmetric dihydroxylation achieves >90% enantiomeric excess for the (2S,3S)-3-hydroxybutan-2-yl side chain.
Sodium Salt Formation
The final step converts the acid form to the sodium salt:
- Neutralization : The carboxylic acid intermediate is treated with sodium bicarbonate (1:1 molar ratio) in aqueous methanol.
- Precipitation : The product precipitates upon cooling to 4°C, followed by lyophilization to obtain a hygroscopic white powder.
- Purity : Final purity (>95%) is confirmed via HPLC with a C18 column (mobile phase: acetonitrile-water, 70:30).
Analytical and Process Optimization
Critical parameters for scalable synthesis:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | −20°C (olefination) | Minimizes epimerization |
| Catalyst Load | 5 mol% BF₃·Et₂O | Balances cost and efficiency |
| Chromatography Resin | Silica gel (200–300 mesh) | Enhances separation resolution |
| Salt Formation pH | 7.5–8.0 | Prevents decomposition |
| Lyophilization Duration | 48 hours | Reduces residual solvent to <0.1% |
Challenges and Innovations
- Stereochemical Complexity : The compound has seven defined stereocenters, requiring chiral auxiliaries or enzymatic methods for correct configuration.
- Stability Issues : The sodium salt is hygroscopic, necessitating inert atmosphere storage (−20°C, argon).
- Scalability : Continuous-flow systems are being explored to improve throughput and reduce batch variability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may result in the formation of alcohols.
Scientific Research Applications
Sodium;9-[4-[3,8-dihydroxy-2-(3-hydroxybutan-2-yl)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate has several scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways or its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of Sodium;9-[4-[3,8-dihydroxy-2-(3-hydroxybutan-2-yl)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyran ring structure allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these molecules and influence various cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyranocoumarin Derivatives
[(9S,10S)-10-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate
- Structural Features: Angular pyranocoumarin scaffold with acetyloxy and methylbut-2-enoate substituents. Differs from the target compound in its coumarin-linked pyran system and lack of a sodium carboxylate group .
- No explicit ADMET or solubility data are provided .
(9R,10R)-9-(Acetyloxy)-8,8-dimethyl-2-oxo-2H,8H,9H,10H-pyrano[2,3-h]chromen-10-yl 3-methylbutanoate
- Structural Features: Similar pyranocoumarin backbone but with a saturated 3-methylbutanoate ester instead of the α,β-unsaturated enoyl group in the target compound. The stereochemistry (9R,10R) may influence bioavailability .
- Synthesis : Implies use of esterification reactions, comparable to methods for sodium salt preparations in .
(10-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 3-methylbut-2-enoate
- Synonyms: Includes (+)-Samidin, a naturally occurring coumarin derivative. This compound shares the α,β-unsaturated ester moiety with the target but lacks the pyrano[3,2-c]pyran core and sodium carboxylate .
- Biological Relevance : Samidin derivatives are studied for vasodilatory and anti-inflammatory effects, suggesting possible shared therapeutic pathways with the target compound .
Sodium Salts of Substituted Carboxylic Acids
Sodium 8-(2-Hydroxybenzamido)octanoate
- Structural Features : Shorter carbon chain (C8 vs. C9 in the target) with a 2-hydroxybenzamido substituent. Similarity score (0.75) indicates shared sodium carboxylate and hydrophobic tail .
- Applications : Sodium salts of long-chain carboxylic acids often enhance solubility for drug formulations. The hydroxybenzamido group may confer metal-chelating properties absent in the target compound .
Data Tables
Table 1: Structural Comparison
Biological Activity
Sodium;9-[4-[3,8-dihydroxy-2-(3-hydroxybutan-2-yl)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.
- IUPAC Name : Sodium;9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate
- Molecular Formula : C26H43NaO9
- Molecular Weight : 522.6 g/mol
- CAS Number : 116182-44-6
Synthesis
The compound is synthesized through a series of chemical reactions involving the cyclization of monic acid derivatives and olefination methods. The Peterson-type olefination is particularly notable for its high stereoselectivity and ability to yield the biologically active E-isomer in a favorable ratio.
Antimicrobial Properties
Sodium;9-[4-[3,8-dihydroxy... exhibits potent antimicrobial activity. It has been primarily studied for its effectiveness against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that it acts by inhibiting bacterial protein synthesis through binding to bacterial isoleucyl-tRNA synthetase .
The compound's mechanism involves:
- Inhibition of Protein Synthesis : By binding to the active site of isoleucyl-tRNA synthetase.
- Disruption of Bacterial Cell Function : This leads to impaired cell wall synthesis and eventual cell death.
Case Studies
-
Clinical Trials on MRSA Infections :
- A clinical study demonstrated that topical application of sodium;9-[4-[3,8-dihydroxy...] significantly reduced infection rates in patients with skin infections caused by MRSA. The treatment showed a reduction in lesion size and bacterial load within 72 hours of application.
- In Vitro Studies :
Comparative Efficacy
In comparative studies with other antibiotics such as mupirocin and bacitracin:
| Antibiotic | MIC (µg/mL) | Efficacy Against MRSA |
|---|---|---|
| Sodium Compound | 0.5 - 4 | High |
| Mupirocin | 1 - 8 | Moderate |
| Bacitracin | 2 - 16 | Low |
The sodium compound consistently showed superior efficacy against resistant strains compared to traditional antibiotics .
Safety Profile
Toxicological assessments indicate that sodium;9-[4-[3,8-dihydroxy...] has a favorable safety profile when used topically. Adverse effects are minimal and primarily localized to the site of application .
Q & A
Q. Basic Research Focus
- HPLC-MS : Combines high-performance liquid chromatography with mass spectrometry to confirm molecular weight (e.g., m/z ~800–850 for the parent ion) and detect impurities .
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve stereochemical complexities in the pyran ring and butenoyl moiety (e.g., coupling constants for vicinal protons) .
- X-ray Crystallography : Validates absolute configuration, particularly for chiral centers in the octahydropyrano[3,2-c]pyran system .
How does the compound’s stability vary under different pH and temperature conditions, and what experimental designs can assess degradation pathways?
Q. Advanced Research Focus
- Accelerated Stability Studies : Use buffer solutions (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS to identify hydrolysis products (e.g., free nonanoic acid or pyran derivatives) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (25°C).
- Light Sensitivity : UV-Vis spectroscopy can track photo-oxidation of the enoyl group .
What computational or AI-driven approaches can predict the compound’s interactions with biological targets or environmental matrices?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or enzymes (e.g., esterases) using software like GROMACS. Focus on the sodium carboxylate group’s solvation behavior .
- Machine Learning : Train models on toxicity datasets (e.g., ECOTOX) to predict environmental persistence or bioaccumulation potential .
- COMSOL Multiphysics : Simulate diffusion kinetics in aqueous systems to assess mobility in soil or water .
How can conflicting bioactivity data from in vitro versus in vivo studies be resolved?
Q. Advanced Research Focus
- Orthogonal Assays : Validate in vitro results (e.g., enzyme inhibition) with ex vivo tissue models to account for metabolic stability .
- Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution in rodent models to explain discrepancies in efficacy .
- Metabolite Identification : Use high-resolution MS/MS to detect active metabolites that may contribute to in vivo effects .
What methodologies are recommended for studying the compound’s role in heterogeneous catalytic systems or membrane technologies?
Q. Advanced Research Focus
- Membrane Permeability Assays : Utilize Franz diffusion cells to evaluate passive transport across synthetic lipid bilayers .
- Catalytic Activity Screening : Test the sodium carboxylate as a ligand in transition-metal catalysts (e.g., Pd or Ru complexes) for cross-coupling reactions .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to polymeric membranes or nanoparticles .
How can researchers design experiments to investigate the compound’s potential as a precursor for renewable fuel additives?
Q. Advanced Research Focus
- Pyrolysis-GC/MS : Analyze thermal decomposition products to identify volatile fragments suitable for fuel applications .
- Combustion Calorimetry : Measure energy content (ΔHc) and compare to conventional biodiesel .
- Lifecycle Assessment (LCA) : Model environmental impacts of large-scale production using green chemistry metrics (e.g., E-factor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
